5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
Description
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate (CAS: 952151-38-1) is a heterocyclic compound featuring a seven-membered 1,2,5-oxadiazepane ring substituted with two ester groups: a benzyloxycarbonyl (Cbz) group at position 5 and a tert-butoxycarbonyl (Boc) group at position 2 (Figure 1). This compound is primarily utilized in organic synthesis as a protected intermediate for bioactive molecules, particularly in medicinal chemistry for constructing nitrogen-containing heterocycles . Its structural uniqueness arises from the combination of steric hindrance (tert-butyl group) and aromatic stabilization (benzyl group), which influence reactivity and stability during synthetic processes.
The compound’s physicochemical properties include a molecular weight of 363.43 g/mol and a molecular formula of $ \text{C}{19}\text{H}{25}\text{N}\text{O}_{5} $. Industrially, it is marketed by suppliers such as 960 Chemical Network, which highlights its role in specialized chemical synthesis .
Properties
IUPAC Name |
5-O-benzyl 2-O-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)19-10-9-18(11-12-23-19)15(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHGJISLQLUZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCO1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of benzylamine with tert-butyl 2,5-dicarboxylate in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and reaction times to ensure optimal product formation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate has various scientific research applications, including:
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzotriazole-Based UV Stabilizers
Compounds like Bis[3-(2H-benzotriazol-2-yl)-2-(prop-2-ynyloxy)-5-(2,4,4-trimethylpentan-2-yl)-phenyl]ethers () and substituted benzotriazoles () share functional similarities in ester/ether linkages. However, benzotriazole derivatives are optimized for UV absorption due to their conjugated aromatic systems, whereas 5-benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate lacks extended conjugation, limiting its photostabilizing utility. Instead, the latter’s Boc/Cbz groups enhance solubility in non-polar solvents, making it more suitable as a synthetic intermediate .
Antitubercular Compounds with Benzyl Substituents
In antitubercular agents (), the 5-benzyl group in certain analogs led to reduced activity against Mycobacterium tuberculosis (Mtb) due to steric clashes in hydrophobic binding pockets. For example, replacing benzyl with cyclohexyl improved activity (Table 1). In contrast, the benzyl group in this compound serves as a protective moiety rather than a pharmacophore, suggesting context-dependent roles for benzyl substituents .
Thiadiazole and Thiadiazole Dioxide Derivatives
1,2,5-Thiadiazole 1,1-dioxides () exhibit electron-accepting and radical-stabilizing properties due to their S=O bonds. In contrast, the 1,2,5-oxadiazepane ring in the target compound has weaker electron-withdrawing capacity but greater conformational flexibility, enabling diverse reactivity in ring-opening reactions.
Diazepane and Diazepanone Derivatives
Compounds like 1-CARBETHOXYAZEPAN-4-ONE (CAS: 56515-89-0) and ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate (CAS: 2098086-02-1) () share the seven-membered diazepane core. However, the 1,2,5-oxadiazepane variant in the target compound incorporates an oxygen atom, altering ring strain and electronic properties. The tert-butyl ester further differentiates it by providing steric protection during nucleophilic attacks, a feature absent in simpler diazepanones .
Key Research Findings
- Synthetic Utility : The Boc and Cbz groups in the target compound enable sequential deprotection strategies, critical for stepwise synthesis of complex amines .
- Steric Effects : The tert-butyl group mitigates undesired side reactions, as seen in antitubercular analogs where bulky substituents improved target binding .
- Comparative Stability : Unlike 1,2,5-thiadiazole dioxides, the oxadiazepane ring lacks radical stabilization but offers better hydrolytic stability under acidic conditions .
Biological Activity
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate is a heterocyclic compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including enzyme inhibition and interaction with specific biochemical pathways.
- Molecular Formula : C17H24N2O5
- Molecular Weight : 336.38 g/mol
- IUPAC Name : 5-O-benzyl 2-O-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It may act as an inhibitor or activator of certain enzymes, thereby affecting various cellular processes. The exact mechanism is still under investigation, but preliminary studies suggest it could modulate metabolic pathways involved in cell signaling and homeostasis.
Enzyme Inhibition
Research indicates that compounds similar to 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane can exhibit enzyme inhibition properties. For instance:
- In a study examining the structure-activity relationship (SAR) of oxadiazepanes, it was found that bulky groups like tert-butyl can influence the inhibitory activity against specific enzymes .
Antioxidant Activity
Preliminary findings suggest that this compound may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress within cells.
Case Studies
- Enzyme Inhibition : A study focusing on oxadiazepane derivatives demonstrated that modifications at the benzyl position significantly affected their inhibitory potency against certain enzymes involved in metabolic diseases. This suggests that structural variations in compounds like 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane could lead to enhanced biological activity .
- Antioxidant Potential : Another investigation highlighted the role of similar compounds in reducing oxidative stress markers in vitro. The results indicated a dose-dependent response in antioxidant activity, suggesting the potential for therapeutic applications in oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
The following table compares the biological activities of 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane with other related compounds:
| Compound Name | Molecular Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | C17H24N2O5 | Enzyme inhibition; potential antioxidant | Under investigation |
| tert-butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate | C10H12N4O3S | Moderate enzyme inhibition | Used as an intermediate in synthesis |
| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | C20H18N4O4S | Strong UV absorption; fluorescent | Known for photostability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
